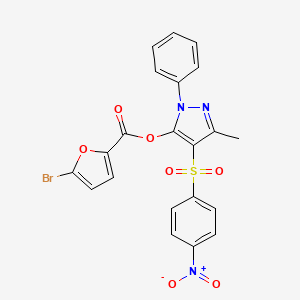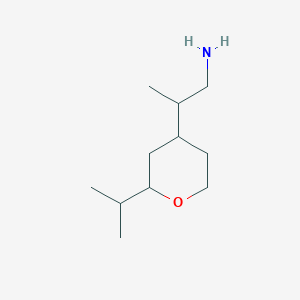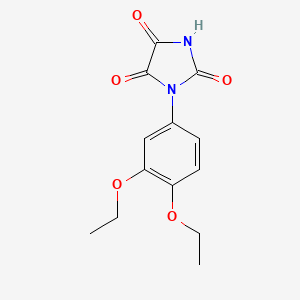
(2-Methylpyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including substitution reactions and three-component reactions. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved by a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Similarly, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was carried out using a one-pot three-component reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, which revealed that the piperidine ring can adopt a chair conformation and that the geometry around certain atoms, such as sulfur, can be distorted tetrahedral . The presence of intermolecular hydrogen bonds and other interactions like C—Cl···π and π···π interactions contribute to the stability of the crystal structure . These findings suggest that the compound "(2-Methylpyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" may also exhibit a complex molecular structure with various stabilizing interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using different techniques. The thermal properties of the crystals were analyzed using thermogravimetric analysis, revealing stability in a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which also helped identify reactive sites on the molecular surface . These studies provide a basis for understanding the physical and chemical properties of the compound "this compound", although direct studies on this compound would be necessary for a comprehensive analysis.
科学的研究の応用
Organic Synthesis Applications
A study demonstrates the synthesis of similar compounds through an efficient method involving heterocycles containing both piperidine and pyridine rings. The approach offers a potential for applications in organic synthesis of piperidine- and pyridine-containing heterocycles, indicating the relevance of such compounds in the development of new synthetic methodologies (Zhang et al., 2020).
Material Science Applications
Research on adducts of tin(IV) chloride with heterocyclic bases, including pyridine and piperidine derivatives, provides insights into the thermochemical properties of such complexes. This work has implications for understanding the basicity and stability of these compounds, which could be relevant for material science applications, particularly in the synthesis and characterization of new materials (Dunstan, 2003).
Pharmacological Research
Although specific to derivatives rather than the exact compound, research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists showcases the potential pharmacological applications of similar compounds in treating pain. This highlights the broader relevance of such molecular structures in developing new therapeutic agents (Tsuno et al., 2017).
特性
IUPAC Name |
(2-methylpyridin-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-16(3-2-8-19-13)17(21)20-11-6-15(7-12-20)22-14-4-9-18-10-5-14/h2-5,8-10,15H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMYSTQQUSALTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)
